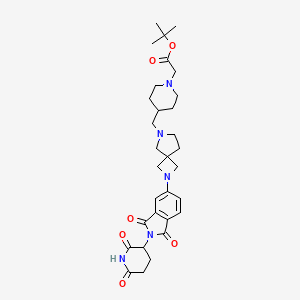
Ac-PSMA-trillium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Actinium-225 prostate-specific membrane antigen-trillium (Ac-PSMA-trillium) is a novel radioligand therapy designed for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This compound combines a high-affinity prostate-specific membrane antigen inhibitor, a customized albumin-binding domain, and a macropa chelator for efficient and stable radiolabeling with actinium-225 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-PSMA-trillium involves the conjugation of a high-affinity prostate-specific membrane antigen inhibitor with a customized albumin-binding domain and a macropa chelator. The prostate-specific membrane antigen inhibitor is designed to target prostate-specific membrane antigen-expressing tumor cells specifically. The albumin-binding domain prolongs plasma residence time, and the macropa chelator ensures efficient radiolabeling with actinium-225 .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of the prostate-specific membrane antigen inhibitor, albumin-binding domain, and macropa chelator. These components are then conjugated under controlled conditions to ensure high purity and stability. The final product is radiolabeled with actinium-225 in a highly controlled environment to ensure safety and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
Ac-PSMA-trillium undergoes several types of chemical reactions, including:
Radiolabeling: The macropa chelator efficiently binds actinium-225, forming a stable complex.
Binding Reactions: The high-affinity prostate-specific membrane antigen inhibitor binds specifically to prostate-specific membrane antigen-expressing tumor cells
Common Reagents and Conditions
Radiolabeling: Actinium-225 is used as the radioactive isotope, and the reaction is carried out under controlled conditions to ensure safety and efficiency.
Binding Reactions: The prostate-specific membrane antigen inhibitor is designed to bind specifically to prostate-specific membrane antigen-expressing tumor cells under physiological conditions
Major Products Formed
The major product formed from these reactions is the this compound complex, which consists of the prostate-specific membrane antigen inhibitor, albumin-binding domain, macropa chelator, and actinium-225 .
Wissenschaftliche Forschungsanwendungen
Ac-PSMA-trillium has several scientific research applications, including:
Chemistry: Used as a model compound for studying radioligand therapy and radiolabeling techniques.
Biology: Investigated for its ability to target prostate-specific membrane antigen-expressing tumor cells specifically.
Medicine: Developed as a treatment for metastatic castration-resistant prostate cancer, showing promising results in preclinical and clinical studies
Industry: Utilized in the development of novel radioligand therapies and targeted alpha therapies
Wirkmechanismus
Ac-PSMA-trillium exerts its effects by targeting and binding to prostate-specific membrane antigen-expressing tumor cells. Upon binding, the actinium-225 moiety delivers a cytotoxic dose of alpha radiation to the tumor cells, causing double-stranded DNA breaks and inducing cell death. The customized albumin-binding domain prolongs plasma residence time, increasing the therapeutic index by improving tumor uptake while reducing uptake in normal organs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lutetium-177 prostate-specific membrane antigen: A beta-emitter used in prostate-specific membrane antigen-targeted radioligand therapy.
Other actinium-225 prostate-specific membrane antigen-targeting small molecules: Investigational compounds with similar mechanisms of action but different albumin-binding domains and chelators
Uniqueness
This compound is unique due to its combination of a high-affinity prostate-specific membrane antigen inhibitor, a customized albumin-binding domain, and a macropa chelator. This combination enhances its therapeutic index by improving tumor uptake and reducing uptake in normal organs, making it a promising candidate for the treatment of metastatic castration-resistant prostate cancer .
Eigenschaften
Molekularformel |
C107H158AcIN17O34S-2 |
|---|---|
Molekulargewicht |
2612.5 g/mol |
IUPAC-Name |
actinium;4-[2-[4-[[(5S)-5-[3-[2-[2-[2-[4-[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]carbamoylamino]phenyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(1S)-1-carboxy-5-[4-(4-iodophenyl)butanoylamino]pentyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamothioylamino]phenyl]ethoxy]-6-[[16-[(6-carboxylatopyridin-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]methyl]pyridine-2-carboxylate;methane |
InChI |
InChI=1S/C106H156IN17O34S.CH4.Ac/c107-81-23-19-78(20-24-81)10-7-18-94(125)108-32-4-2-15-89(100(133)134)117-96(127)31-42-144-51-59-152-62-64-154-66-68-156-70-71-157-69-67-155-65-63-153-60-52-145-44-35-109-98(130)87(116-95(126)30-41-143-50-58-151-61-57-150-49-40-124-77-93(120-121-124)80-11-8-12-83(72-80)114-104(141)110-33-5-3-16-90(101(135)136)118-105(142)119-91(102(137)138)27-28-97(128)129)14-1-6-34-111-106(159)115-82-25-21-79(22-26-82)29-43-158-86-73-85(113-92(74-86)103(139)140)76-123-38-47-148-55-53-146-45-36-122(37-46-147-54-56-149-48-39-123)75-84-13-9-17-88(112-84)99(131)132;;/h8-9,11-13,17,19-26,72-74,77,87,89-91H,1-7,10,14-16,18,27-71,75-76H2,(H,108,125)(H,109,130)(H,116,126)(H,117,127)(H,128,129)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,139,140)(H2,110,114,141)(H2,111,115,159)(H2,118,119,142);1H4;/p-2/t87-,89-,90-,91-;;/m0../s1 |
InChI-Schlüssel |
PMPGZCBHECIXAI-UHMIPYPOSA-L |
Isomerische SMILES |
C.C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)[O-])CC3=NC(=CC(=C3)OCCC4=CC=C(C=C4)NC(=S)NCCCC[C@@H](C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N[C@@H](CCCCNC(=O)CCCC5=CC=C(C=C5)I)C(=O)O)NC(=O)CCOCCOCCOCCN6C=C(N=N6)C7=CC(=CC=C7)NC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)[O-].[Ac] |
Kanonische SMILES |
C.C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)[O-])CC3=NC(=CC(=C3)OCCC4=CC=C(C=C4)NC(=S)NCCCCC(C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCCCNC(=O)CCCC5=CC=C(C=C5)I)C(=O)O)NC(=O)CCOCCOCCOCCN6C=C(N=N6)C7=CC(=CC=C7)NC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)[O-].[Ac] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,4R)-1-[(2S)-2-[6-[[2-[4-[8-fluoro-6-hydroxy-7-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)naphthalen-2-yl]pyrazol-1-yl]acetyl]amino]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12372737.png)
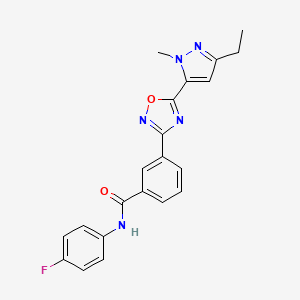
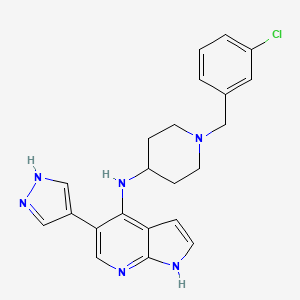
![9-hydroxy-3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12372763.png)
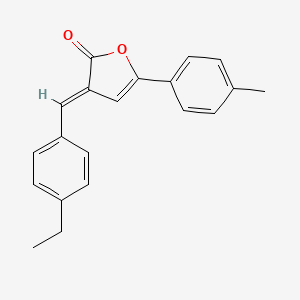
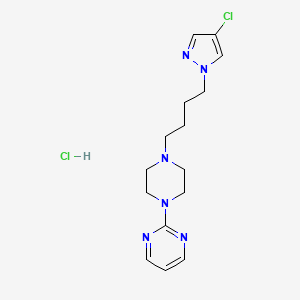
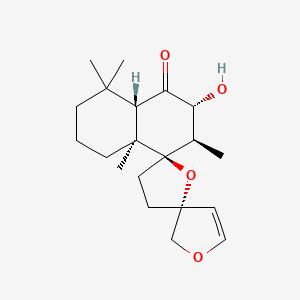
![2-{3-[(5-{[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl}-2,3-dimethyl-1H-indol-1-yl)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B12372784.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B12372796.png)
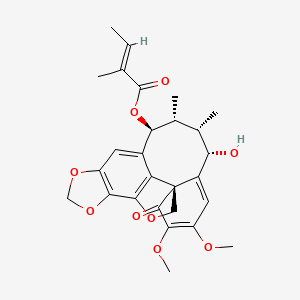
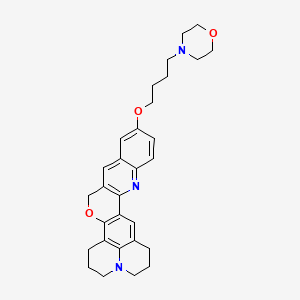
![N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine](/img/structure/B12372818.png)
